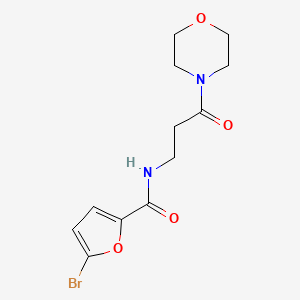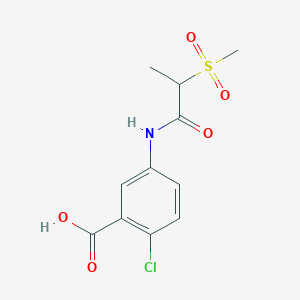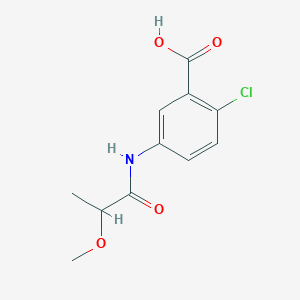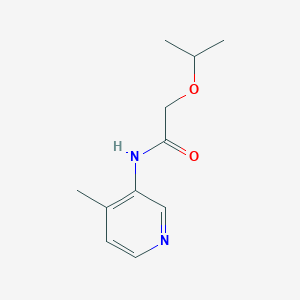
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of the enzyme tankyrase, which plays a crucial role in the regulation of the Wnt signaling pathway. This pathway is involved in many important biological processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide inhibits the activity of tankyrase by binding to its catalytic domain. Tankyrase is involved in the poly-ADP-ribosylation of target proteins, including axin and TRF1, which are important regulators of the Wnt signaling pathway and telomere maintenance, respectively. By inhibiting tankyrase, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide prevents the poly-ADP-ribosylation of these target proteins, leading to their stabilization and subsequent inhibition of the Wnt signaling pathway and telomere maintenance.
Biochemical and Physiological Effects:
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of tankyrase by N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide leads to the stabilization of axin, which in turn inhibits the Wnt signaling pathway. This has potential applications in the treatment of cancer, as the Wnt pathway is often dysregulated in cancer cells. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to inhibit telomere elongation, which could have implications for the treatment of diseases associated with telomere dysfunction, such as dyskeratosis congenita and idiopathic pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its specificity for tankyrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to be effective in a variety of cell types and animal models, indicating its potential usefulness in a wide range of research applications. However, one limitation of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of tankyrase in vivo.
Orientations Futures
There are many potential future directions for research on N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which could have even greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the effects of tankyrase inhibition on telomere maintenance and stem cell differentiation. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, which could help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide involves several steps, starting with the reaction of 4-bromo-1-methyl-2-nitrobenzene with n-butyl lithium to form the corresponding lithium salt. This is then reacted with 2-bromo-5-methylthiophene-3-carboxylic acid to give the desired product, which is subsequently treated with sulfamide to form the sulfamoyl derivative. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been widely used in scientific research to study the role of tankyrase in various biological processes. It has been shown to inhibit the Wnt signaling pathway, which is involved in the development of many types of cancer. N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has also been used to investigate the role of tankyrase in telomere maintenance, which is important for the stability of chromosomes and the prevention of genomic instability. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been used to study the effects of tankyrase inhibition on the differentiation of stem cells, which has potential applications in regenerative medicine.
Propriétés
IUPAC Name |
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-6(2)12-10(13)8-5-9(7(3)16-8)17(11,14)15/h5-6H,4H2,1-3H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALAARZJFWXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(S1)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)

![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)







![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)